molecular formula C18H11F4N5S B2451111 3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863460-49-5

3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No. B2451111
CAS RN: 863460-49-5
M. Wt: 405.37
InChI Key: XTBXKBURXOVYBB-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups including a fluorophenyl group, a trifluoromethyl group, a methylsulfanyl group, and a triazolopyrimidine group . These groups are common in many pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated experimentally and theoretically using software packages like Gaussian 09 and Schrödinger Materials Science Suite . The stability of these molecules often arises from hyper-conjugative interaction and charge delocalization .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied using various theoretical methods. For example, the HOMO and LUMO analysis is used to determine the charge transfer within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For example, the first hyperpolarizability of ANF-2 is 48 times that of the standard NLO material .

Scientific Research Applications

Synthesis and Structural Analysis

A novel derivative of pyrimidine featuring a 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction. The structure was characterized by X-ray diffraction and various spectroscopic techniques, indicating potential for diverse scientific applications due to its unique structural features (Lahmidi et al., 2019).

Antimicrobial Activity

The synthesized compound showed antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antimicrobial agents. This highlights the importance of structural modifications in triazolopyrimidines for enhancing biological activity (Lahmidi et al., 2019).

Metabolic Pathways

Research on similar triazolopyrimidine derivatives, like flumetsulam, has revealed metabolism through hydroxylation and glucose conjugation pathways in various crops. This knowledge is crucial for understanding the environmental fate and safety profile of such compounds in agricultural settings (Frear et al., 1993).

Tubulin Inhibition Mechanism

Triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition, distinct from that of other known tubulin-targeting drugs. This opens up new avenues for cancer treatment, especially in cases where resistance to conventional drugs is a problem (Zhang et al., 2007).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown potential as lead compounds for developing new analgesic drugs .

Future Directions

The future research directions could involve further investigation into the properties and potential applications of this compound. Similar compounds have shown potential as lead compounds for developing new drugs .

properties

IUPAC Name

3-(4-fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5S/c19-13-4-6-14(7-5-13)27-16-15(25-26-27)17(24-10-23-16)28-9-11-2-1-3-12(8-11)18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBXKBURXOVYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine

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